3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide
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Overview
Description
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, features a bromine atom and two methyl groups attached to the pyrazole ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide typically involves the following steps:
Chemical Reactions Analysis
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrazines.
Cyclization Reactions: The hydrazide group can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activity, including its potential as an enzyme inhibitor or antimicrobial agent.
Material Science: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide involves its interaction with molecular targets such as enzymes or receptors. The bromine and methyl groups on the pyrazole ring can influence its binding affinity and specificity towards these targets. The hydrazide group can form hydrogen bonds with active site residues, enhancing its inhibitory effects .
Comparison with Similar Compounds
Similar compounds to 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide include:
4-bromo-3,5-dimethyl-1H-pyrazole: Lacks the propanohydrazide group but shares the bromine and methyl substitutions.
3,5-dimethyl-1H-pyrazole: Lacks both the bromine and propanohydrazide groups.
4-bromo-1H-pyrazole: Contains the bromine atom but lacks the methyl and propanohydrazide groups.
These compounds differ in their chemical reactivity and biological activity due to the presence or absence of specific functional groups.
Properties
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN4O/c1-5-8(9)6(2)13(12-5)4-3-7(14)11-10/h3-4,10H2,1-2H3,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVRVCHPAVPNPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)NN)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101188563 |
Source
|
Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-propanoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101188563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
512809-18-6 |
Source
|
Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-propanoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=512809-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-propanoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101188563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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